physical and chemical properties of Methyl 2-bromothiazole-4-carboxylate
physical and chemical properties of Methyl 2-bromothiazole-4-carboxylate
An In-depth Technical Guide to Methyl 2-bromothiazole-4-carboxylate
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, certain molecules stand out for their exceptional utility and versatility. Methyl 2-bromothiazole-4-carboxylate is one such compound. At its core is the thiazole ring, a sulfur- and nitrogen-containing heterocycle that is a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[1] The strategic placement of a bromine atom at the 2-position and a methyl ester at the 4-position transforms this simple heterocycle into a powerful and adaptable building block. The bromine atom serves as a highly reactive handle for a multitude of cross-coupling reactions, while the ester group provides a site for further functionalization or modification.
This guide offers a comprehensive technical overview of Methyl 2-bromothiazole-4-carboxylate, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental physical and chemical properties, explore its reactivity and synthetic applications, and provide essential guidance on its safe handling and analysis. The insights presented herein are intended to empower chemists to fully leverage the potential of this valuable intermediate in their research and development endeavors, from the synthesis of novel pharmaceutical agents to the creation of advanced agrochemicals.[1][2]
Core Chemical and Physical Characteristics
A foundational understanding of a compound's physical properties is paramount for its effective use in a laboratory setting. These characteristics dictate everything from appropriate storage conditions to the selection of solvents for reactions and purification.
Chemical Identity
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IUPAC Name: methyl 2-bromo-1,3-thiazole-4-carboxylate[3]
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Synonyms: 2-Bromothiazole-4-carboxylic acid methyl ester[1][4]
Physical Properties Summary
The key physical data for Methyl 2-bromothiazole-4-carboxylate are summarized in the table below. This information is critical for experimental design, particularly for determining reaction temperatures and choosing appropriate purification methods.
| Property | Value | Source(s) |
| Appearance | White to almost white or pale yellow crystalline powder | [1][2] |
| Melting Point | 128 - 132 °C | [1] |
| Purity (Typical) | ≥ 96-98% (by GC) | [1][5] |
| Storage Conditions | Store at 2 - 8 °C in a dry, well-ventilated place | [1][2][6] |
Note: Solubility data is not extensively published, but its structure suggests it is likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with limited solubility in water.
Spectroscopic Profile for Structural Verification
Confirming the identity and purity of a starting material is a non-negotiable step in synthesis. Spectroscopic analysis provides a definitive fingerprint of the molecule. Below are the expected characteristics for Methyl 2-bromothiazole-4-carboxylate.
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Proton Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum is expected to be simple and diagnostic. Two singlets should be observed:
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A singlet at approximately δ 8.0-8.5 ppm, corresponding to the lone proton on the thiazole ring (H-5).
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A singlet at approximately δ 3.9-4.0 ppm, corresponding to the three protons of the methyl ester (-OCH₃) group.
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Carbon Nuclear Magnetic Resonance (¹³C NMR): The spectrum should display five distinct signals, representing each unique carbon environment in the molecule. Expected chemical shifts include the carbonyl carbon of the ester (δ ~160-165 ppm), the carbons of the thiazole ring (δ ~115-150 ppm), and the methyl carbon of the ester (δ ~52 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Look for characteristic absorption bands:
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A strong C=O stretching vibration around 1700-1730 cm⁻¹ for the ester carbonyl.
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C=N and C=C stretching vibrations within the 1500-1600 cm⁻¹ range, characteristic of the thiazole ring.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. The spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity (approximately 1:1 ratio), which is the definitive signature of a molecule containing one bromine atom. The exact mass should correspond to 220.91461 Da.[3]
Chemical Reactivity and Synthetic Pathways
The synthetic power of Methyl 2-bromothiazole-4-carboxylate stems from its two primary functional handles: the C-Br bond and the methyl ester. The bromine atom at the electron-deficient C2 position of the thiazole ring is particularly well-suited for a variety of transformations.
Key Reaction Modalities
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Palladium-Catalyzed Cross-Coupling Reactions: This is arguably the most significant application. The C-Br bond readily participates in Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, vinyl, or alkynyl substituents at the 2-position. This versatility is a cornerstone of its use in constructing complex molecular libraries for drug discovery.
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Ester Manipulation: The methyl ester at the C4 position can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This acid can then be converted into a wide array of other functional groups, such as amides (via coupling with amines), other esters, or reduced to an alcohol, further expanding the synthetic possibilities.
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Nucleophilic Aromatic Substitution (SNAAr): While less common than cross-coupling, the C-Br bond can undergo substitution with strong nucleophiles under specific conditions.
The following diagram illustrates the principal reactive pathways, showcasing why this molecule is considered a versatile hub for chemical synthesis.
Applications in Research and Development
The structural motifs derived from Methyl 2-bromothiazole-4-carboxylate are prevalent in numerous biologically active compounds.
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Pharmaceutical Development: This compound is a vital intermediate in the synthesis of novel therapeutics. Its derivatives have been investigated for a range of activities, including as anti-inflammatory, anti-cancer, and anti-tubercular agents.[1][7] The ability to rapidly generate diverse analogues via cross-coupling makes it an ideal scaffold for structure-activity relationship (SAR) studies in drug discovery programs.[2]
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Agrochemicals: In the agricultural sector, it serves as a precursor for new herbicides and fungicides.[1][2] The thiazole core is known to be effective in crop protection, and modifications enabled by this building block can lead to compounds with improved potency and selectivity.[1]
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Material Science: The compound is also explored for its potential in creating advanced materials like polymers and coatings, where the heterocyclic structure can impart desirable properties such as enhanced durability.[1]
Experimental Protocols: Purification and Safe Handling
Adherence to validated protocols is essential for both safety and experimental success.
Protocol: Purification by Recrystallization
Given that the compound is a crystalline solid, recrystallization is an effective method for purification.
Objective: To purify crude Methyl 2-bromothiazole-4-carboxylate to high purity (>98%).
Materials:
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Crude Methyl 2-bromothiazole-4-carboxylate
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Ethanol or Isopropanol
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Erlenmeyer flask
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Hot plate with stirring
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Büchner funnel and filter flask
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Filter paper
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Ice bath
Procedure:
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Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it is insoluble even when heated, the solvent is unsuitable. The ideal solvent dissolves the compound when hot but not when cold.
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Use a stirring bar and gentle heating to facilitate dissolution.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
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Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Safe Handling and Storage
Working safely with any chemical reagent is the top priority. The following workflow outlines the essential steps for handling Methyl 2-bromothiazole-4-carboxylate.
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- 1. chemimpex.com [chemimpex.com]
- 2. methyl 2-bromothiazole-4-carboxylate [myskinrecipes.com]
- 3. Methyl 2-bromothiazole-4-carboxylate | C5H4BrNO2S | CID 2763213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. H63541.06 [thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
